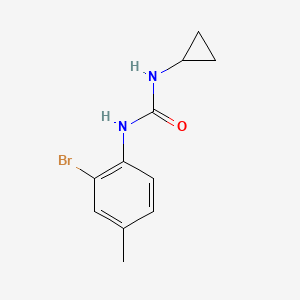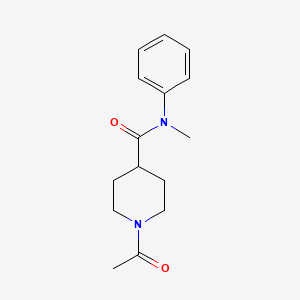
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, commonly known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2004 by a group of researchers led by David E. Nichols at Purdue University. MP-10 is known for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
MP-10 acts as a partial agonist at the dopamine D2 receptor, meaning that it can activate the receptor but only to a limited extent compared to full agonists like dopamine. This property allows researchers to manipulate dopamine signaling in a more precise manner than with full agonists. MP-10 also has antagonist activity at the serotonin 5-HT2B receptor, which may contribute to its behavioral effects.
Biochemical and Physiological Effects:
MP-10 has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are typical effects of dopamine agonists. It has also been reported to enhance the rewarding effects of cocaine and amphetamine, suggesting a potential role in addiction research. MP-10 has been used to investigate the role of dopamine in other behaviors, such as social interaction and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MP-10 in scientific research is its high potency and selectivity for the dopamine D2 receptor. This allows for precise manipulation of dopamine signaling without affecting other neurotransmitter systems. However, MP-10 has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, its effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several potential directions for future research on MP-10. One area of interest is its potential as a treatment for dopamine-related disorders, such as Parkinson's disease and schizophrenia. MP-10 could also be used to investigate the role of dopamine in other neurological and psychiatric conditions, such as depression and anxiety disorders. Another direction for future research is the development of new compounds that are more potent and selective than MP-10, which could further advance our understanding of dopamine signaling. Finally, MP-10 could be used in combination with other drugs or therapies to enhance their effectiveness or reduce side effects.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with N-methylpiperidine to form 4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
MP-10 is a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and motor function. It has been used in various studies to investigate the role of dopamine in these processes. MP-10 has also been shown to have affinity for other receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, and the adrenergic α2A and α2C receptors. This broad receptor profile makes MP-10 a valuable tool for studying the interactions between different neurotransmitter systems.
Eigenschaften
IUPAC Name |
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-13-5-7-14(8-6-13)16(19)18(3)15-9-11-17(2)12-10-15/h5-8,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKJGWXGBLGELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)
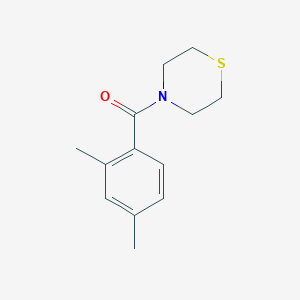
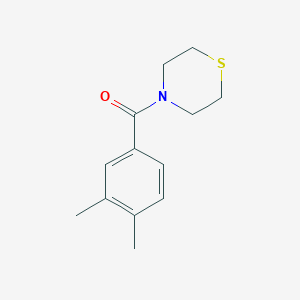

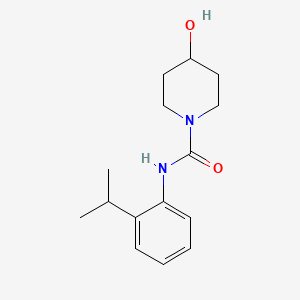
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
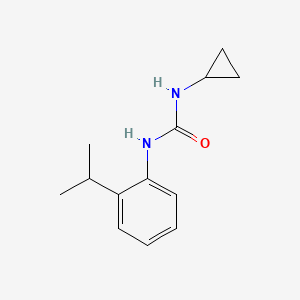

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
